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Compound of Interest

4-(3-Chloro-4-fluorophenoxy)-3-
Compound Name:

methylphenylamine
CAS No.: 946741-91-9
Cat. No.: B3172765

Get Quote

Introduction & Compound Profile

CAS 946741-91-9, chemically identified as 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, is a
specialized aniline derivative frequently employed as a pharmacophore in medicinal chemistry,
particularly in the synthesis of kinase inhibitors (e.g., targeting EGFR or c-Met pathways).

Chemical Entity Profile
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Parameter Specification

Common Name 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
CAS Number 946741-91-9

Molecular Formula C13H11CIFNO

Molecular Weight 251.68 g/mol

Functional Group Primary Aromatic Amine (Aniline)

pKa (Conjugate Acid) ~4.0 — 4.5 (Estimated)

Soluble in DMSO, DMF, DCM, EtOAc; Low

Solubility solubility in water.[1][2][3][4]

The "Aniline Challenge" in Amide Coupling

While primary aliphatic amines couple readily, CAS 946741-91-9 presents specific challenges
due to its aniline nature:

» Reduced Nucleophilicity: The lone pair on the nitrogen is delocalized into the aromatic ring,
significantly lowering its reactivity compared to alkyl amines.

o Electronic Deactivation: The para-phenoxy substituent, while resonance donating, carries
electron-withdrawing halogens (Cl, F) on the distal ring, which can subtly modulate the
electron density.

o Steric Environment: The meta-methyl group (position 3 relative to the amine at 1) does not
impose severe steric hindrance, but it increases the lipophilicity of the molecule.

Strategic Implication: Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish
kinetics or incomplete conversion. High-efficiency activation methods (HATU, T3P, or Acid
Chlorides) are required to drive the reaction to completion.

Decision Matrix: Selecting the Right Protocol

The choice of coupling method depends on the Carboxylic Acid (R-COOH) partner. Use the
logic flow below to select the optimal protocol.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.mycocentral.eu/mycotoxins/1155
https://www.sigmaaldrich.com/US/en/product/aldrich/467227
https://www.mycocentral.eu/mycotoxins/1155
https://pubchem.ncbi.nlm.nih.gov/compound/91765
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Coupling CAS 946741-91-9

Analyze Carboxylic Acid Partner

Is the Acid Acid-Labile or
Prone to Epimerization?

No Yes (Chiral/Sensitive)

Is the Acid Sterically Hindered?

No (Standard)

Method B: T3P (PPA)
(Low Epimerization, Scalable)

Yes (e.g., Tert-butyl)

Method C: Acid Chloride
(For Unreactive/Hindered Acids)

Method A: HATU/DIPEA
(High Yield, General Purpose)

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on the
carboxylic acid partner.

Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold
Standard")

Best For: Discovery-scale synthesis, valuable intermediates, and ensuring high conversion.
Mechanism: HATU generates a highly reactive At-ester intermediate that reacts rapidly with the
less nucleophilic aniline.

Reagents:
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e Carboxylic Acid (1.0 equiv)

e CAS 946741-91-9 (1.0 — 1.1 equiv)

o HATU (1.2 equiv)

o DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
e Solvent: DMF (Anhydrous)

Protocol:

» Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3-5
mL, 0.2 M concentration).

e Add DIPEA (3.0 mmol) and stir for 2 minutes.

e Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5-10
minutes at Room Temperature (RT) to form the activated ester.

e Coupling: Add CAS 946741-91-9 (1.0-1.1 mmol).
e Reaction: Stir at RT for 2-16 hours. Monitor by LC-MS.
o Note: If conversion is <50% after 4 hours, heat to 50°C.

o Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCOs (2x), Water (1x), and Brine (1x).
Dry over Na=SOa4 and concentrate.

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>19), chiral acids (low epimerization risk), and easy purification.
Mechanism: T3P acts as a water scavenger and activating agent, producing water-soluble
byproducts.

Reagents:

e Carboxylic Acid (1.0 equiv)
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CAS 946741-91-9 (1.1 equiv)

T3P (50% wt in EtOAc or DMF) (1.5 — 2.0 equiv)

Pyridine (3.0 — 4.0 equiv) or DIPEA

Solvent: EtOAc or 2-MeTHF
Protocol:

e Setup: Dissolve Carboxylic Acid (1.0 mmol) and CAS 946741-91-9 (1.1 mmol) in EtOAc (5
mL).

o Base Addition: Add Pyridine (3.5 mmol). Cool to 0°C if the acid is extremely sensitive;
otherwise, perform at RT.

» Reagent Addition: Dropwise add T3P solution (1.5 mmol).
e Reaction: Allow to warm to RT and stir for 12—24 hours.
o Tip: T3P kinetics are slower than HATU; patience is required.

e Workup: The beauty of T3P is the workup. Wash the organic layer with Water, 1M HCI (to
remove pyridine and unreacted amine), sat. NaHCOs, and Brine.

« Isolation: Evaporate solvent. Often yields pure product without chromatography.

Method C: Acid Chloride Generation (The "Brute Force"
Method)

Best For: Sterically hindered acids, electron-poor acids, or when coupling reagents fail.
Reagents:
e Carboxylic Acid (1.0 equiv)

o Oxalyl Chloride (1.5 equiv) + DMF (cat.[5] 1-2 drops)
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e CAS 946741-91-9 (1.0 equiv)

e Base: Pyridine or TEA

e Solvent: DCM (Dichloromethane)

Protocol:

 Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Cool to 0°C.[5]

¢ Add Oxalyl Chloride (1.5 mmol) dropwise, followed by 1 drop of DMF. Gas evolution
(CO/CO2) will occur.

e Stir at RT for 1-2 hours until gas evolution ceases. Concentrate in vacuo to remove excess
oxalyl chloride (optional but recommended).

e Coupling: Redissolve the crude acid chloride in DCM (3 mL).

 In a separate vial, dissolve CAS 946741-91-9 (1.0 mmol) and Pyridine (2.0 mmol) in DCM (2
mL).

o Add the amine solution to the acid chloride solution at 0°C.
e Reaction: Warm to RT and stir for 2—4 hours.

o Workup: Quench with water. Extract with DCM.[5][6] Wash with 1M HCI| and NaHCO:s.

Troubleshooting & Critical Parameters
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Issue Probable Cause Corrective Action

Switch to Method C (Acid
Chloride) or heat Method A to
60°C. Add DMAP (0.1 eq) as a

catalyst.

Low Conversion (<30%) Low nucleophilicity of aniline.

Ensure anhydrous solvents
Starting Material Remains Hydrolysis of activated ester. (DMF/DCM) are used. Re-add
coupling reagent (0.5 eq).

Switch to Method B (T3P). Use
Over-activation or high base Collidine instead of
load. DIPEA/TEA (weaker base).
Keep temp < 0°C.

Epimerization

Dilute reaction with DMSO or
Precipitation Product insolubility. NMP. Filter the solid; it might

be the pure product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Amide Coupling Protocols for CAS
946741-91-9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3172765/docs#application-note-amide-coupling-
protocols-for-cas-946741-91-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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